(1R,3R)-3-(phenylsulfanyl)cyclobutan-1-amine hydrochloride is a chemical compound classified as a cyclobutane derivative. It features a cyclobutane ring with a phenylsulfanyl group and an amine functional group. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and receptors.
This compound falls under the category of amine compounds, specifically secondary amines due to the presence of the amine group attached to the cyclobutane structure. Its classification also includes thioether due to the phenylsulfanyl substituent.
The synthesis of (1R,3R)-3-(phenylsulfanyl)cyclobutan-1-amine hydrochloride typically involves the following steps:
One common method involves starting with a precursor such as 3-hydroxycyclobutan-1-amine, which can be sulfonated using phenylsulfenyl chloride under controlled conditions to yield the desired product . The hydrochloride salt form is often obtained by reacting the free base with hydrochloric acid.
The molecular formula for (1R,3R)-3-(phenylsulfanyl)cyclobutan-1-amine hydrochloride is . The structure consists of:
The compound's molecular weight is approximately 215.73 g/mol. The stereochemistry at the 1 and 3 positions on the cyclobutane ring is critical for its biological activity.
(1R,3R)-3-(phenylsulfanyl)cyclobutan-1-amine hydrochloride can participate in various chemical reactions:
The reactivity of this compound largely depends on the stability of the cyclobutane ring and the electronic effects of the phenylsulfanyl group, which can influence nucleophilicity and electrophilicity in various reactions .
The mechanism of action for (1R,3R)-3-(phenylsulfanyl)cyclobutan-1-amine hydrochloride relates primarily to its role as an enzyme inhibitor. For instance, it may inhibit lysine-specific demethylase 1 by binding to the active site, thereby preventing substrate access and subsequent enzymatic activity.
Inhibitory studies have shown that compounds with similar structures exhibit significant biological activity against specific targets in cellular pathways, which could lead to therapeutic applications in oncology and epigenetic regulation .
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR), which confirm structural integrity and purity .
(1R,3R)-3-(phenylsulfanyl)cyclobutan-1-amine hydrochloride has potential applications in:
This compound exemplifies the intersection of structural chemistry and biological function, making it a valuable subject for ongoing research in pharmacology and organic synthesis .
The retrosynthetic deconstruction of (1R,3r)-3-(phenylsulfanyl)cyclobutan-1-amine hydrochloride strategically targets bond disconnections that preserve the stereochemical integrity of the strained cyclobutane ring. The primary disconnection approaches include:
Table 1: Key Retrosynthetic Disconnections for Target Compound
Bond Disconnected | Retron | Precursors Generated | Strategic Purpose |
---|---|---|---|
C1-C2/C3-C4 | Cyclobutane ring | 1,4-Dihalo-2-butane + CH₂=CH-SPh | Ring construction via intramolecular alkylation |
C3-SPh | Thioether linkage | 3-Bromocyclobutan-1-amine + PhSH | Late-stage sulfur functionalization |
C1-NH₂ | Amino group | 3-(Phenylsulfanyl)cyclobutan-1-one + NH₃/Reducing agent | Ketone as amine precursor |
Achieving the thermodynamically disfavored (1R,3r) relative configuration (cis-1,3-disubstituted cyclobutane) requires precise stereocontrol. Two dominant strategies have been optimized:
Chiral Auxiliary Approach: (S)-(-)-1-Phenylethylamine is employed to direct cis-ring closure. A thio-functionalized succinic acid derivative is condensed with the auxiliary, followed by Dieckmann-type cyclization. The resultant cis-fused lactam undergoes hydrolysis and decarboxylation, yielding the enantiopure (1R,3r) cyclobutane scaffold. This method affords >98% de but suffers from a 5-step auxiliary attachment/removal sequence [3].
Catalytic Asymmetric [2+2] Cycloaddition: Transition-metal catalysis using chiral Rh(I) or Cu(I) complexes (e.g., Walphos or Josiphos ligands) enables enantioselective cyclobutane formation. Styrene derivatives and phenylsulfanyl-substituted alkenes react with electron-deficient olefins under photochemical conditions. This route achieves up to 92% ee and significantly reduces synthetic steps. Recent advances demonstrate improved enantiocontrol (≥96% ee) using Ir(ppy)₃ photocatalysts in visible-light-mediated reactions [3] [5].
Table 2: Comparison of Stereoselective Methods for (1R,3r) Configuration
Method | Key Reagent/Catalyst | Stereoselectivity | Yield (%) | Advantage |
---|---|---|---|---|
Chiral Auxiliary | (S)-(-)-1-Phenylethylamine | >98% de | 45-52 | Predictable stereocontrol |
Metal-Catalyzed [2+2] | Rh(I)/(R)-Walphos | 90-92% ee | 68-75 | Atom economy |
Photocatalytic [2+2] | Ir(ppy)₃ + Chiral amine catalyst | 94-96% ee | 70-78 | Mild conditions, scalability |
The phenylsulfanyl group at C3 is introduced via two principal methods, each with distinct stereochemical consequences:
Thiol-Epoxide Ring-Opening: 3,4-Epoxycyclobutan-1-amine derivatives undergo regioselective attack by thiophenol at C3, favored by the trans-epoxide configuration. BF₃·Et₂O catalysis directs nucleophilic opening to afford exclusively the trans-1,3 product. This method proceeds in 75-82% yield with strict regioselectivity but requires synthesis of enantiopure epoxide precursors [2].
Nucleophilic Displacement: 3-Bromocyclobutan-1-amine hydrobromide reacts with PhS⁻ (generated from PhSH/NaOH) in DMF at 60°C. While efficient (80-85% yield), this route risks racemization at C1 due to Sₙ2 conditions. Microwave-assisted protocols (120°C, 10 min) mitigate epimerization, preserving >96% ee. Comparative studies confirm that methylsulfonyl (MsO) leaving groups provide higher stereoretention (98% ee) versus bromo (90% ee) under identical conditions [2].
Conversion of the free amine to its hydrochloride salt is critical for stability and crystallinity. Key parameters include:
Solvent Optimization: Anti-solvent crystallization using IPA/ethyl acetate mixtures (4:1 v/v) achieves >99.5% purity. Ethereal HCl (2.0 M in Et₂O) is added dropwise to the amine dissolved in IPA at 0-5°C, minimizing thermal degradation. Alternative solvents like acetonitrile afford needles with superior flow properties but incorporate solvent (0.3 mol eq), necessitating drying under vacuum at 50°C [1] [3].
Polymorph Control: The hydrochloride salt exhibits two polymorphs. Form I (stable) crystallizes from ethanol as rhombic plates (mp 218-220°C), while Form II (metastable) precipitates from THF/heptane as needles (mp 205-207°C). Slurry conversion in IPA at 25°C for 24 hours ensures complete conversion to Form I. XRPD confirms Form I’s dominance due to stronger NH⁺···Cl⁻ hydrogen bonding and π-stacking of phenylsulfanyl groups [1].
Large-scale synthesis of the cyclobutane core contends with ring strain (∼26 kcal/mol):
Thermal [2+2] Cycloadditions: Ethylene gas must be pressurized (8-10 atm) to drive [2+2] reactions with phenyl vinyl sulfide at 140°C. This poses reactor safety challenges, as exotherms can cause decarboxylation or retro-cyclization. Continuous-flow reactors mitigate this by precisely controlling residence time (2 min) and temperature (±1°C), achieving 75% yield on 100-mol scale versus 55% in batch [3].
Dieckmann Condensation: Diethyl 3-(phenylsulfanyl)succinate undergoes cyclization with NaH in toluene. The high strain necessitates slow addition (-40°C → 0°C over 4 h) to suppress dimerization. Impurities from Claisen condensations are removed via acidic wash (pH 3.0), but yields plateau at 60% due to inherent ring instability. Alternative bases like LiHMDS improve yields to 68% but increase costs [1].
Table 3: Scalability Challenges and Mitigation Strategies in Cyclobutane Synthesis
Step | Challenge | Scale-limiting Factor | Mitigation Strategy | Max Practical Scale |
---|---|---|---|---|
[2+2] Cycloaddition | Exothermic decomposition | Ethylene pressure control | Continuous-flow reactor w/cold zones | 100 mol |
Dieckmann Condensation | Dimerization/retro-condensation | Temperature sensitivity | Slow addition at -40°C, LiHMDS base | 40 mol |
Salt Crystallization | Polymorphic inconsistency | Solvent inclusion in lattice | Slurry conversion in IPA, 24h aging | 500 kg |
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.: 4696-35-9
CAS No.: 203860-42-8